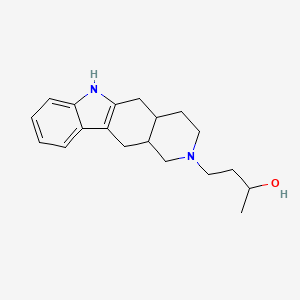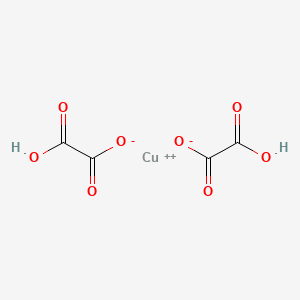
2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl-: is a complex organic compound belonging to the pyridocarbazole family. This compound is characterized by its unique structure, which includes a fused pyridine and carbazole ring system. It is a significant molecule in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- typically involves the construction of the octahydropyridocarbazole skeleton. One common method starts with the Fischer indole synthesis, where methyl 4-oxocyclohexanecarboxylate reacts with phenylhydrazine to form a tetrahydrocarbazole ester derivative. This intermediate undergoes further cyclization and reduction steps to yield the desired octahydropyridocarbazole structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups on the pyridocarbazole ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridocarbazole derivatives.
科学研究应用
Biology: In biological research, this compound and its derivatives are studied for their interactions with biological macromolecules, such as DNA and proteins.
Medicine: The most notable application is in oncology, where derivatives of this compound, such as ellipticine, exhibit significant antitumor activity. These compounds work by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and cell division .
Industry: In the pharmaceutical industry, this compound is a precursor for the synthesis of various therapeutic agents.
作用机制
The mechanism of action of 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of topoisomerase II, an enzyme crucial for DNA replication. This leads to the formation of covalent DNA adducts, ultimately causing cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Ellipticine: A well-known antineoplastic agent with a similar pyridocarbazole structure.
Olivacine: Another pyridocarbazole alkaloid with antitumor properties.
Janetine: A pyridocarbazole derivative with potential therapeutic applications.
Uniqueness: 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the propanol group and the octahydro configuration contribute to its distinct pharmacological profile .
属性
CAS 编号 |
112853-76-6 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
4-(1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C19H26N2O/c1-13(22)6-8-21-9-7-14-11-19-17(10-15(14)12-21)16-4-2-3-5-18(16)20-19/h2-5,13-15,20,22H,6-12H2,1H3 |
InChI 键 |
BCTBDPVYGWFFMG-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1CCC2CC3=C(CC2C1)C4=CC=CC=C4N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)


